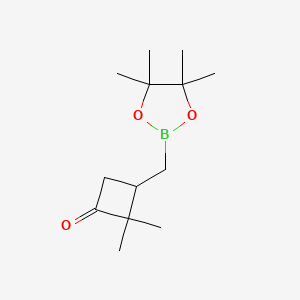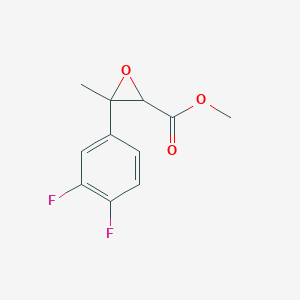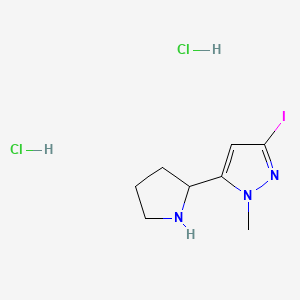
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid is a synthetic organic compound that features an imidazole ring, an isopropylamino group, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid typically involves the construction of the imidazole ring followed by the introduction of the isopropylamino and butanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent steps include the alkylation or acylation reactions to introduce the isopropylamino and butanoic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or other functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the isopropylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The isopropylamino group may enhance binding affinity or selectivity, while the butanoic acid moiety can participate in additional interactions, stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1h-Imidazol-1-yl)benzoic acid: Shares the imidazole ring but differs in the presence of a benzoic acid group instead of the isopropylamino and butanoic acid groups.
2-(1h-Imidazol-1-yl)ethanol: Contains an imidazole ring and an ethanol group, lacking the isopropylamino and butanoic acid functionalities.
1-(1h-Imidazol-1-yl)-3-(dimethylamino)propan-2-ol: Features an imidazole ring and a dimethylamino group, with a different overall structure.
Uniqueness
4-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isopropylamino and butanoic acid groups, along with the imidazole ring, allows for versatile interactions and applications that are not possible with the similar compounds listed above.
Eigenschaften
Molekularformel |
C11H19N3O2 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
4-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16)4-6-14-7-5-12-8-14/h5,7-9,13H,4,6H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
LRSDZKYQRCTXPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(C)(CCN1C=CN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



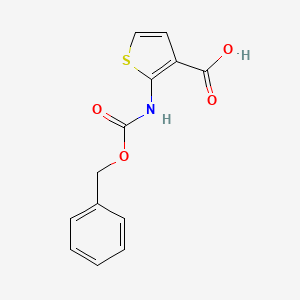
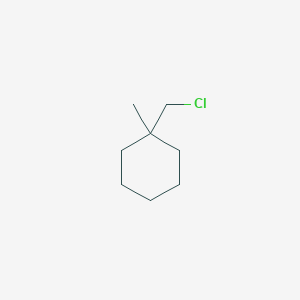
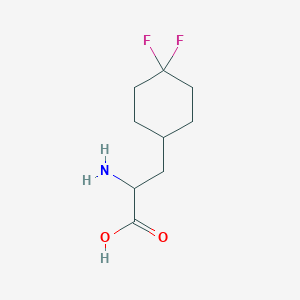
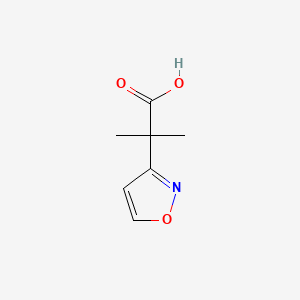
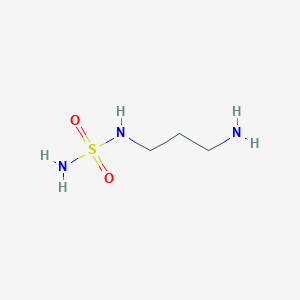
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)
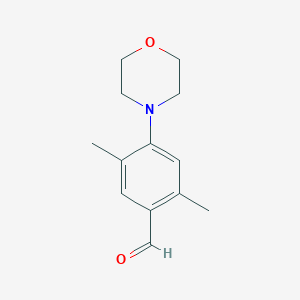
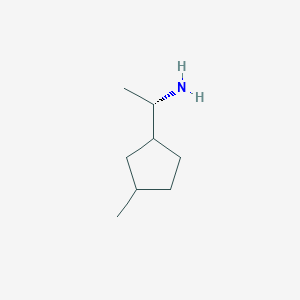
![Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)
